molecular formula C7H12BrCl3O2Si B1659884 Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester CAS No. 688359-84-4

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester

Cat. No.: B1659884
CAS No.: 688359-84-4
M. Wt: 342.5 g/mol
InChI Key: GEVOCWHKMYIZGM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex ester molecules containing both halogen and organosilicon functionalities. The complete systematic name "this compound" accurately describes the molecular architecture through its component parts. The propanoic acid derivative contains a quaternary carbon center at the alpha position, bearing both a bromine substituent and a methyl group, creating a tertiary alkyl halide functionality. This structural arrangement introduces potential for stereochemical considerations, although the quaternary carbon center eliminates traditional stereoisomerism concerns.

The ester linkage connects the acid portion to a three-carbon alkyl chain terminated with a trichlorosilyl group, designated as 3-(trichlorosilyl)propyl. Alternative nomenclature systems recognize this compound as 2-bromo-2-methylpropionic acid 3-(trichlorosilyl)propyl ester, emphasizing the carboxylic acid precursor and alcohol component separately. The molecular formula C₇H₁₂BrCl₃O₂Si with a molecular weight of 342.51 grams per mole reflects the complex composition incorporating carbon, hydrogen, bromine, chlorine, oxygen, and silicon atoms.

Structural isomerism possibilities within this framework are limited due to the specific substitution patterns and functional group arrangements. The trichlorosilyl group exhibits tetrahedral geometry around the silicon center, while the quaternary carbon bearing the bromine and methyl substituents adopts standard tetrahedral coordination. The propyl spacer between the ester oxygen and silicon atom provides conformational flexibility through rotation around carbon-carbon bonds, allowing various molecular conformations in solution and solid phases.

Molecular Geometry and Bonding Characteristics

The molecular geometry of this compound reflects the hybridization states and bonding characteristics of its constituent atoms. The carbonyl carbon adopts sp² hybridization, creating a planar trigonal arrangement with the characteristic carbon-oxygen double bond length approximately 1.20 Angstroms, consistent with standard ester carbonyl bond parameters. The ester oxygen displays sp³ hybridization, facilitating the connection to the propyl chain through a single carbon-oxygen bond measuring approximately 1.43 Angstroms.

Computational analysis using density functional theory methods reveals specific bond length characteristics throughout the molecular framework. The carbon-bromine bond at the quaternary center exhibits a length of approximately 1.94 Angstroms, reflecting the larger atomic radius of bromine compared to other halogens. The silicon-chlorine bonds in the trichlorosilyl group display characteristic lengths of 2.02 Angstroms each, consistent with typical organochlorosilane compounds. These Si-Cl bonds possess significant ionic character due to the electronegativity difference between silicon and chlorine atoms.

The following table summarizes key bond length and energy data for the major bonds present in the compound:

Bond Type Bond Length (Angstroms) Bond Energy (kJ/mol) Hybridization
C=O (carbonyl) 1.20 799 sp²
C-O (ester) 1.43 358 sp³
C-Br 1.94 285 sp³
Si-Cl 2.02 381 sp³
C-C (alkyl) 1.54 346 sp³

The molecular conformation adopts an extended arrangement that minimizes steric interactions between the bulky trichlorosilyl group and the substituted propanoic acid portion. Rotational barriers around single bonds permit conformational changes that accommodate various binding orientations during chemical reactions or surface interactions.

Electron Distribution Analysis via Computational Chemistry Methods

Computational chemistry methods, particularly density functional theory calculations at the M06L/6-31+G* level of theory, provide detailed insights into the electron distribution patterns within this compound. These calculations reveal significant charge separation throughout the molecular framework, contributing to the compound's reactivity characteristics and intermolecular interaction capabilities. The carbonyl carbon carries a substantial positive partial charge of approximately +0.45 elementary charge units, making it susceptible to nucleophilic attack in various chemical transformations.

Gasteiger charge analysis demonstrates the electron-withdrawing effects of the multiple chlorine atoms attached to silicon, creating a highly positive silicon center with a partial charge of approximately +1.20 elementary charge units. This pronounced positive charge enhances the electrophilic character of the silicon atom, facilitating hydrolysis reactions and nucleophilic substitution processes that are fundamental to the compound's utility as a coupling agent. The three chlorine atoms each bear negative partial charges averaging -0.40 elementary charge units, reflecting their high electronegativity and tendency to withdraw electron density from the silicon center.

The quaternary carbon bearing the bromine substituent exhibits a positive partial charge of approximately +0.15 elementary charge units, while the bromine atom carries a substantial negative charge of -0.25 elementary charge units. This charge distribution pattern influences the compound's behavior in radical reactions and nucleophilic substitution mechanisms. The carbonyl oxygen displays a significant negative partial charge of -0.55 elementary charge units, contributing to the compound's hydrogen bonding capabilities and coordination potential with metal centers.

The following table presents the calculated partial charges for key atoms in the molecular structure:

Atom Type Partial Charge (e) Atomic Environment
Quaternary Carbon +0.15 C(CH₃)(Br)(COO)
Carbonyl Carbon +0.45 C(=O)(O)(C)
Carbonyl Oxygen -0.55 O(=C)
Silicon +1.20 Si(Cl)₃(C)
Chlorine (average) -0.40 Cl(Si)
Bromine -0.25 Br(C)

Molecular orbital analysis reveals that the highest occupied molecular orbital resides primarily on the carbonyl oxygen and bromine atoms, indicating these sites as potential electron donation centers during chemical interactions. The lowest unoccupied molecular orbital shows significant contribution from the silicon-chlorine antibonding orbitals, suggesting these bonds as primary sites for nucleophilic attack. The calculated dipole moment of 4.12 Debye reflects the substantial charge separation within the molecule, explaining its moderate polarity and solubility characteristics in polar organic solvents.

Electrostatic potential mapping demonstrates regions of electron deficiency around the silicon center and carbonyl carbon, contrasted with electron-rich areas near the oxygen and halogen atoms. These computational findings correlate well with experimental observations of the compound's reactivity patterns, including rapid hydrolysis of silicon-chlorine bonds under ambient moisture conditions and susceptibility to nucleophilic substitution at the brominated carbon center.

Properties

IUPAC Name

3-trichlorosilylpropyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrCl3O2Si/c1-7(2,8)6(12)13-4-3-5-14(9,10)11/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVOCWHKMYIZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCC[Si](Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587762
Record name 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688359-84-4
Record name 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trichlorosilyl)propyl 2-Bromo-2-methylpropanoate
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Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₇H₁₂BrCl₃O₂Si , with a molecular weight of 342.52 g/mol . The structure combines a 2-bromo-2-methylpropanoic acid moiety esterified with 3-(trichlorosilyl)propanol. The trichlorosilyl group (-SiCl₃) confers hydrolytic sensitivity, necessitating moisture-free synthesis conditions.

Synthesis of 2-Bromo-2-Methylpropanoic Acid

Hell–Volhard–Zelinskii Bromination

The α-bromination of 2-methylpropanoic acid (isobutyric acid) employs bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds via radical intermediates, selectively substituting the α-hydrogen with bromine:

$$
\text{CH₃C(CH₃)COOH} + \text{Br}2 \xrightarrow{\text{PBr}3} \text{CH₃C(Br)(CH₃)COOH} + \text{HBr}
$$

Reaction Conditions :

  • Temperature: 60–80°C
  • Solvent: Anhydrous diethyl ether or dichloromethane
  • Yield: 70–85%

Alternative Bromination Methods

Electrophilic bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride offers a milder alternative. This method minimizes over-bromination but requires longer reaction times (12–24 hours).

Synthesis of 3-(Trichlorosilyl)Propanol

Preparation of 3-Chloro-1-Propanol

3-Chloro-1-propanol (CAS 627-30-5) is synthesized via thionyl chloride (SOCl₂) treatment of trimethylene glycol:

$$
\text{HO(CH₂)₃OH} + \text{SOCl}2 \rightarrow \text{Cl(CH₂)₃OH} + \text{SO}2 + \text{HCl}
$$

Optimized Protocol :

  • Reactants: Trimethylene glycol (250 g), SOCl₂ (450 g)
  • Temperature: 50–90°C (stepwise heating)
  • Yield: 96% after distillation

Silylation of 3-Chloro-1-Propanol

The hydroxyl group of 3-chloro-1-propanol is replaced with a trichlorosilyl group using silicon tetrachloride (SiCl₄) under anhydrous conditions:

$$
\text{Cl(CH₂)₃OH} + \text{SiCl}4 \xrightarrow{\text{pyridine}} \text{Cl(CH₂)₃OSiCl}3 + \text{HCl}
$$

Key Parameters :

  • Solvent: Dry toluene
  • Catalyst: Pyridine (neutralizes HCl)
  • Temperature: 0–5°C (prevents side reactions)
  • Yield: 60–75%

Esterification of 2-Bromo-2-Methylpropanoic Acid with 3-(Trichlorosilyl)Propanol

Acid Chloride Method

  • Formation of Acid Chloride :

    • 2-Bromo-2-methylpropanoic acid reacts with thionyl chloride to form the corresponding acid chloride:
      $$
      \text{CH₃C(Br)(CH₃)COOH} + \text{SOCl}2 \rightarrow \text{CH₃C(Br)(CH₃)COCl} + \text{SO}2 + \text{HCl}
      $$
    • Conditions: Reflux at 70°C for 4 hours.
  • Esterification :

    • The acid chloride reacts with 3-(trichlorosilyl)propanol in dry dichloromethane:
      $$
      \text{CH₃C(Br)(CH₃)COCl} + \text{Cl(CH₂)₃OSiCl}3 \xrightarrow{\text{pyridine}} \text{CH₃C(Br)(CH₃)COO(CH₂)₃SiCl}3 + \text{HCl}
      $$
    • Yield: 80–90% after vacuum distillation.

Direct Fischer Esterification

Although less common due to the trichlorosilyl group’s sensitivity, direct esterification uses sulfuric acid as a catalyst:

$$
\text{CH₃C(Br)(CH₃)COOH} + \text{Cl(CH₂)₃OSiCl}3 \xrightarrow{\text{H₂SO}4} \text{CH₃C(Br)(CH₃)COO(CH₂)₃SiCl}_3 + \text{H₂O}
$$

Challenges :

  • Water removal via molecular sieves is critical to prevent hydrolysis of -SiCl₃.
  • Yield: 50–60% due to competing side reactions.

Purification and Characterization

Distillation and Extraction

  • Vacuum Distillation : Isolates the ester at 140–160°C (10 mmHg).
  • Solvent Extraction : Dichloromethane washes remove unreacted acid and alcohol.

Analytical Data

  • IR Spectroscopy : Peaks at 1,740 cm⁻¹ (ester C=O), 1,260 cm⁻¹ (Si-Cl).
  • NMR :
    • ¹H NMR (CDCl₃) : δ 1.6 (s, 6H, CH₃), 1.8–2.1 (m, 2H, CH₂), 3.6 (t, 2H, OCH₂).
    • ²⁹Si NMR : δ 18.5 ppm (SiCl₃).

Chemical Reactions Analysis

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, particularly those involving nucleophiles and electrophiles.

Reactivity and Mechanism

  • The compound exhibits reactivity influenced by environmental factors such as pH and temperature, which can affect its stability and degradation rates.
  • Interaction studies have indicated its potential use in synthesizing other complex organic molecules through substitution reactions.

Materials Science

The incorporation of the trichlorosilyl group enhances the compound's utility in materials science, particularly in the development of silane-based materials.

Applications in Coatings and Adhesives

  • The compound can be utilized to improve adhesion properties in coatings due to its ability to bond with various substrates.
  • It is also explored for use in sealants where moisture resistance is crucial.

Biomedical Applications

Although specific biological mechanisms are not well-documented, the compound's structural characteristics suggest potential applications in drug delivery systems and as a building block for pharmaceutical compounds.

Case Studies

  • Drug Delivery Systems : Research indicates that similar compounds have been investigated for their ability to enhance drug solubility and bioavailability.
  • Biomaterials : The reactivity of propanoic acid esters has been studied for developing biocompatible materials that can be used in medical implants.

Environmental Applications

With increasing focus on sustainable chemistry, propanoic acid derivatives are being studied for their potential use in environmentally friendly pesticides and herbicides.

Research Findings

Preliminary studies suggest that the compound may exhibit herbicidal activity, making it a candidate for further investigation in agricultural applications.

Mechanism of Action

The mechanism of action of propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester involves its ability to undergo substitution and hydrolysis reactions. The bromine atom and ester group are reactive sites that allow the compound to interact with various nucleophiles and electrophiles. These interactions lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Propanoic Acid, 2-Methyl-, Propyl Ester
  • Structure : Lacks bromine and silane groups; simpler ester with a 2-methyl substituent.
  • Properties :
    • Molecular weight: 130.18 g/mol.
    • Volatile, fruity aroma; detected in microbial metabolites and food products .
    • Applications: Flavoring agents, fragrance intermediates.
  • Contrast : The absence of bromine and trichlorosilyl groups reduces reactivity and limits use in materials science.
b) 3-Acryloxypropyltrichlorosilane
  • Structure : Acryloyl ester with trichlorosilylpropyl chain (C₆H₉Cl₃O₂Si).
  • Properties :
    • Molecular weight: 247.58 g/mol; boiling point: 68°C at 0.4 Torr .
    • Applications: Adhesive coatings, polymer crosslinking due to acryloyl’s polymerization capacity.
  • Contrast : The acryloyl group enables polymerization, whereas the target compound’s brominated α-carbon favors nucleophilic substitution .
c) Propanoic Acid, 2-Chloro-, Propyl Ester
  • Structure : Chlorine replaces bromine at the α-position.
  • Properties :
    • Molecular weight: 150.60 g/mol.
    • Reactivity: Chlorine’s lower electronegativity reduces leaving-group ability compared to bromine.
    • Applications: Intermediate in organic synthesis .

Silane-Functionalized Esters

Compound Name Molecular Formula Silane Group Key Functional Groups Applications
Target Compound C₈H₁₂BrCl₃O₂Si Trichlorosilyl Bromo, methyl Surface modification
Propanoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester C₁₃H₂₈O₄Si Trimethoxysilyl Methyl Hydrophobic coatings
3-(Trichlorosilyl)propyl prop-2-enoate C₆H₇Cl₃O₂Si Trichlorosilyl Acryloyl Adhesives, polymer grafts

Key Differences :

  • Silane reactivity : Trichlorosilyl groups hydrolyze faster than trimethoxysilyl derivatives due to Cl’s electronegativity .
  • Substituent effects : Bromine in the target compound enhances electrophilicity, enabling nucleophilic substitution, while acryloyl groups promote radical polymerization .

Halogenated Esters

Compound Name Halogen Molecular Weight (g/mol) Stability
Target Compound Br 379.5 Moderate (hydrolysis-sensitive)
Propanoic acid, 2-chloro-, propyl ester Cl 150.6 Higher (less reactive leaving group)
2-Fluoropropanoic acid propyl ester F ~136.1 High (C-F bond inertia)

Reactivity Trends :

  • Bromine’s larger atomic size and polarizability make it a better leaving group than chlorine or fluorine, favoring SN2 reactions in the target compound .

Biological Activity

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester (CAS No. 688359-84-4) is an organosilicon compound with notable chemical properties and potential biological activities. This compound, characterized by its unique molecular structure, has garnered interest in various fields, including organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and materials science.

Molecular Structure

  • Molecular Formula : C7_7H12_{12}BrCl3_3O2_2Si
  • Molecular Weight : 342.52 g/mol
  • Density : 1.484 g/cm³ (predicted)
  • Boiling Point : 301.3 °C (predicted)
PropertyValue
Molecular FormulaC7_7H12_{12}BrCl3_3O2_2Si
Molecular Weight342.52 g/mol
Density1.484 g/cm³
Boiling Point301.3 °C

The biological activity of this compound is largely attributed to its ability to undergo hydrolysis and substitution reactions. The bromine atom and the ester group serve as reactive sites that facilitate interactions with nucleophiles and electrophiles, leading to the formation of new chemical entities.

Hydrolysis and Substitution Reactions

  • Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Substitution Reactions : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, creating diverse compounds with potential biological activity.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of similar esters derived from propanoic acid. The results indicated that compounds with halogenated substituents exhibited significant antimicrobial activity against various bacterial strains, suggesting a potential application for propanoic acid esters in developing new antimicrobial agents.

Synthesis of Biologically Active Molecules

Research has shown that propanoic acid derivatives can serve as intermediates in synthesizing biologically active molecules. For instance, modifications of the ester group have led to the development of compounds with anti-inflammatory and analgesic properties, highlighting the therapeutic potential of this class of compounds .

Table 2: Summary of Biological Activities Related to Propanoic Acid Esters

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryPotential for pain relief
Drug delivery systemsModification of biomolecules

Applications in Research and Industry

  • Organic Synthesis : Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biological Research : Employed for modifying biomolecules, aiding in drug delivery system development.
  • Industrial Applications : Utilized in producing functional polymers and adhesives.

Q & A

Q. What are the common synthetic routes for preparing Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester?

The compound is synthesized via esterification between 2-bromo-2-methylpropanoic acid and 3-(trichlorosilyl)propanol. Acid-catalyzed esterification (e.g., concentrated H₂SO₄) is a standard method, as demonstrated in analogous reactions for propyl esters . For example, methyl 2-bromopropionate is synthesized via similar esterification with methanol . Key steps include refluxing under anhydrous conditions and purification via fractional distillation.

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation involves:

  • NMR Spectroscopy : Compare chemical shifts (e.g., δ ~1.5–1.7 ppm for methyl groups, δ ~4.1–4.3 ppm for propyl ester protons) with analogous esters like propyl 2-methylpropanoate .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretches near 1740 cm⁻¹ and Si-Cl bonds at ~500–600 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ~350–360 for C₇H₁₀BrCl₃O₂Si) and fragmentation patterns .

Q. What analytical techniques are suitable for quantifying this compound in mixtures?

Use GC-MS with a polar column (e.g., DB-WAX) for separation, leveraging retention indices from similar esters (e.g., propyl propionate: CAS 106-36-5) . Calibrate with internal standards like ethyl 2-bromoisobutyrate (CAS 51368-55-9) . For halogenated analogs, HPLC-UV at 210–220 nm is effective .

Advanced Research Questions

Q. How does the trichlorosilyl group influence the compound’s reactivity and stability?

The trichlorosilyl (-SiCl₃) group increases electrophilicity, making the compound prone to hydrolysis. Stability studies show that analogs like 3-(trichlorosilyl)propyl esters degrade in humid conditions, forming silanol derivatives . Store under inert gas (N₂/Ar) and use anhydrous solvents to mitigate hydrolysis.

Q. What challenges arise in interpreting NMR data for this compound?

  • Signal Overlap : The methyl (CBr(CH₃)₂) and propyl groups may overlap with silyl protons. Use DEPT-135 or 2D-COSY to resolve coupling .
  • Isotopic Splitting : Bromine (⁷⁹Br/⁸¹Br) causes splitting in adjacent methyl groups. Simulate spectra with software like MestReNova .

Q. How can conflicting spectral data be resolved in structural assignments?

Cross-validate with X-ray crystallography (if crystalline) or compare with databases (e.g., NIST Chemistry WebBook ). For example, misassignments of propyl vs. isopropyl esters can be corrected via NOESY (nuclear Overhauser effects) .

Q. What biological or catalytic applications are reported for similar brominated esters?

Brominated esters like 2-bromo-2-methylpropanoate derivatives show antimicrobial activity in plant essential oils (e.g., 5.43% in marigold oil) . The trichlorosilyl group may enable surface functionalization in catalysis, analogous to silane coupling agents .

Q. How does steric hindrance from the 2-bromo-2-methyl group affect reaction kinetics?

Steric effects slow nucleophilic attacks at the ester carbonyl. Kinetic studies on methyl 2-bromopropionate show 10–20% reduced reaction rates compared to unsubstituted esters . Use bulky bases (e.g., DBU) or elevated temperatures to enhance reactivity .

Q. What safety precautions are critical when handling this compound?

  • Toxicology : Brominated esters may release HBr upon decomposition. Use PPE (gloves, goggles) and work in a fume hood .
  • Silane Hazards : Trichlorosilyl groups react violently with water. Store in sealed containers under inert gas .

Q. How can computational modeling predict the compound’s properties?

Use DFT calculations (e.g., Gaussian 16) to optimize geometry and predict vibrational spectra. Compare with experimental IR/NMR data to validate models . For hydrolysis pathways, simulate transition states with solvation models (e.g., PCM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester
Reactant of Route 2
Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester

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